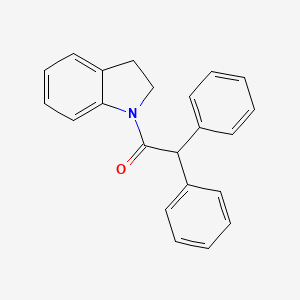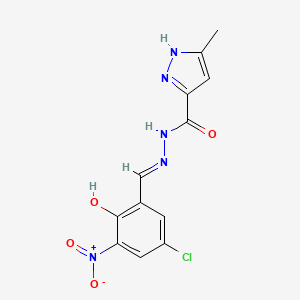![molecular formula C11H19N5OS B6074209 N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH-2, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This molecule has shown promise as a tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases. In
作用机制
The mechanism of action of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the inhibition of HAT activity. Specifically, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to bind to the acetyl-CoA binding site of the HAT enzyme, which prevents the enzyme from catalyzing the transfer of acetyl groups to histone proteins. This inhibition of HAT activity has downstream effects on gene expression, leading to the observed cellular effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide are varied and depend on the specific cellular processes being studied. In cancer cells, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce apoptosis and inhibit cell proliferation, potentially making it a useful tool for cancer research. Inflammatory processes have also been shown to be inhibited by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, making it a potential therapeutic for inflammatory diseases. Additionally, N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have neuroprotective effects, potentially making it useful for the study of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments include its specificity for HAT inhibition, its well-established synthesis method, and its potential for use in a variety of cellular processes. However, limitations include potential off-target effects, the need for careful dosing to avoid toxicity, and the potential for variability in cellular responses to N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide.
未来方向
For the study of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide include further investigation into its potential therapeutic applications, particularly in cancer and inflammatory diseases. Additionally, the development of more specific and potent HAT inhibitors could lead to improved understanding of the role of HAT activity in cellular processes. Finally, the use of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in combination with other small molecule inhibitors could lead to the development of novel therapeutic strategies for a variety of diseases.
合成方法
The synthesis of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-bromoacetophenone with cycloheptylamine to form N-cycloheptyl-2-acetophenone. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, resulting in the formation of N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. This synthesis method has been well-established and has been used to produce N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide in large quantities for scientific research.
科学研究应用
N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential use in scientific research. This molecule has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HAT activity by N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of inflammation.
属性
IUPAC Name |
N-cycloheptyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-16-11(13-14-15-16)18-8-10(17)12-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQYHATTRBDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)

![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)
